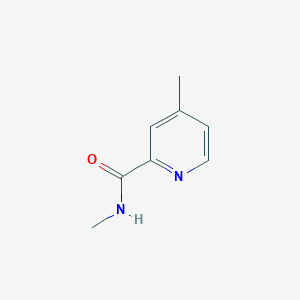

N,4-dimethylpicolinamide

Description

Properties

IUPAC Name |

N,4-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAOJSQCXWZLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295552 | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107427-71-4 | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107427-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**synthetic Methodologies and Reaction Pathways for N,4 Dimethylpicolinamide and Analogues**

General Synthetic Routes to Picolinamide (B142947) Derivatives

The construction of the picolinamide scaffold can be achieved through several reliable and adaptable synthetic routes. The choice of method often depends on the desired substituents, substrate availability, and required reaction conditions.

The crucial step in synthesizing picolinamides is the creation of the amide bond between the pyridine-2-carboxylic acid moiety and an amine.

Acid Chloride Method : A traditional and widely used approach involves the conversion of a picolinic acid derivative into a more reactive picolinoyl chloride. smolecule.com This is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). smolecule.comatlantis-press.com The resulting acid chloride is then reacted with the desired amine, in the case of N,4-dimethylpicolinamide, dimethylamine, in a nucleophilic acyl substitution reaction to form the final amide product. smolecule.comatlantis-press.com

Peptide Coupling Reagents : To avoid the often harsh conditions of acid chloride formation, a variety of coupling reagents are employed to facilitate the direct reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, allowing for milder reaction conditions. Commonly used coupling agents for picolinamide synthesis include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBT), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). researchgate.netgoogle.comnih.gov More recent methods have utilized di-2-pyridyl carbonate (2-DPC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which has been shown to produce amides in high yields and purity over shorter reaction times. researchgate.net

Ritter Reaction : An alternative pathway to picolinamides involves the Ritter reaction, where a nitrile, such as 2-cyanopyridine, reacts with an alcohol or alkene under acidic conditions to form the amide. researchgate.net This method is particularly useful for synthesizing N-substituted picolinamides from readily available starting materials. researchgate.net

Oxidative Amidation : Modern synthetic methods include direct oxidative coupling, which forges the C-N bond via C-H activation. For instance, a one-pot synthesis of N-aryl-4,6-dimethylpicolinamides has been demonstrated through the copper-catalyzed oxidative coupling of methylhetarenes with primary amines, avoiding the need for pre-functionalized substrates.

Table 1: Comparison of Amide Bond Formation Methods for Picolinamides

| Method | Reagents | Key Features | Typical Use Case |

|---|---|---|---|

| Acid Chloride Method | Picolinic acid, SOCl₂ or POCl₃, Amine | Highly reactive intermediate; often high-yielding but can require harsh conditions. smolecule.comatlantis-press.com | Large-scale synthesis with robust substrates. |

| Peptide Coupling | Picolinic acid, Amine, Coupling agent (e.g., HATU, DCC/HOBT) | Mild reaction conditions; broad functional group tolerance; prevents racemization in chiral substrates. researchgate.netnih.govresearchgate.net | Synthesis of complex or sensitive picolinamide analogues. |

| Ritter Reaction | 2-Cyanopyridine, Alcohol or Alkene, Acid catalyst | Utilizes nitriles as starting materials; good for specific N-alkyl substitutions. researchgate.net | Accessing picolinamides when the corresponding picolinic acid is less accessible. |

| Oxidative Coupling | Methylhetarene, Amine, Catalyst (e.g., Cu(OAc)₂), Oxidant | Direct C-H activation; high atom economy; avoids pre-functionalization. | Modern, efficient synthesis for N-aryl picolinamides. |

The identity and position of substituents on the pyridine (B92270) ring, such as the 4-methyl group in this compound, are critical. These are typically introduced either by starting with a pre-functionalized pyridine or by modifying the ring during the synthesis.

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. gcwgandhinagar.com This property makes the ring less reactive towards electrophilic aromatic substitution compared to benzene, but significantly more reactive towards nucleophilic substitution. jscimedcentral.comuoanbar.edu.iq Nucleophilic attacks preferentially occur at the C2 and C4 positions, as the negative charge in the resulting intermediate can be stabilized on the electronegative nitrogen atom. jscimedcentral.comuoanbar.edu.iqslideshare.net

Key strategies for functionalization include:

Nucleophilic Aromatic Substitution (SNAr) : A common strategy involves using a pyridine ring with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the desired position. wikipedia.org For example, a 4-chloropicolinic acid derivative can be used as a precursor, where the chlorine atom can be displaced by a nucleophile if further modification is needed.

Directed C-H Functionalization : Advanced methods allow for the direct functionalization of C-H bonds at specific positions. The picolinamide group itself can act as a directing group to guide metallation and subsequent reaction at the C3 position. nih.gov While often used to modify a group attached to the picolinamide, these principles also underpin modern approaches to pyridine ring modification. snnu.edu.cnnih.govosi.lv

Synthesis from Acyclic Precursors : Substituted pyridines can also be constructed from acyclic starting materials through various condensation and cyclization reactions, allowing for precise control over the substituent pattern.

Table 2: Reactivity of Positions on the Pyridine Ring

| Position | Electronic Character | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

|---|---|---|---|

| C2 (α) | Electron-deficient | Low | High (favored) uoanbar.edu.iqwikipedia.org |

| C3 (β) | Relatively electron-neutral | Moderate (favored over C2/C4) slideshare.net | Low |

| C4 (γ) | Electron-deficient | Low | High uoanbar.edu.iqwikipedia.org |

Specific Mechanistic Investigations in Synthesis

The synthesis of precursors for this compound and its analogues can involve fundamental reaction mechanisms such as nucleophilic substitution (SN1 and SN2), particularly when introducing alkyl or other functional groups onto the pyridine scaffold or its side chains.

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. organic-chemistry.org These reactions are classified based on their molecularity, primarily as SN1 (unimolecular) or SN2 (bimolecular). masterorganicchemistry.com While the formation of the amide bond itself is a nucleophilic acyl substitution, the synthesis of the substituted picolinic acid or amine precursors can involve SN1 or SN2 pathways. For instance, attaching a functionalized side chain to the pyridine ring could proceed via one of these mechanisms.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org In contrast, the SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile in a second, fast step. masterorganicchemistry.comyoutube.com The pathway taken is influenced by the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. organic-chemistry.orgnih.gov

A defining feature of the SN2 reaction is its stereospecificity. The reaction proceeds via a "backside attack," where the nucleophile approaches the substrate from the side opposite to the leaving group. organic-chemistry.org This leads to a predictable and complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.

This stereochemical control is vital in the synthesis of chiral analogues of picolinamide, where biological activity is often dependent on a specific stereoisomer. nih.govgoogle.com If a chiral center is present in a side chain being attached to a precursor molecule, using an SN2 reaction allows for the synthesis of a single, desired enantiomer. For example, synthesizing an enantiopure precursor with a chiral side chain at the 4-position of the pyridine ring would necessitate a stereocontrolled method like an SN2 reaction to ensure the correct three-dimensional structure. researchgate.net

The SN1 reaction is characterized by the formation of a carbocation intermediate in its rate-determining step. masterorganicchemistry.com The stability of this intermediate is paramount; SN1 reactions are favored for substrates that can form stable carbocations, such as tertiary and secondary alkyl halides. youtube.com This stability is derived from electronic effects like hyperconjugation and inductive effects from attached alkyl groups. youtube.com

A key consequence of the planar geometry of the carbocation intermediate is the loss of stereochemical information. The nucleophile can attack the planar carbocation from either face with nearly equal probability, typically resulting in a racemic or nearly racemic mixture of products if the original carbon was a stereocenter. organic-chemistry.org

Furthermore, carbocation intermediates are susceptible to rearrangement to form a more stable carbocation. youtube.com This can occur through a hydride shift or a methyl shift from an adjacent carbon, leading to the formation of a constitutional isomer of the expected product. youtube.com In the context of synthesizing complex picolinamide analogues, the potential for carbocation formation and rearrangement must be considered when designing synthetic routes involving secondary or tertiary alkyl groups. rsc.orgbeilstein-journals.org

Alkylation Reactions and Polyalkylation Pathways

Alkylation of the pyridine ring is a fundamental strategy for introducing carbon-based substituents. For picolinamide scaffolds like this compound, these reactions can be directed to various positions on the ring, though challenges such as regioselectivity and overalkylation must be addressed.

Direct C-H alkylation of pyridines offers an atom-economical approach. rsc.org One significant challenge is controlling the position of alkylation (regioselectivity). Research has shown that the choice of activating agent can direct the alkylation to either the C2 or C4 position. chemistryviews.org For instance, using methyllithium (B1224462) as an activator tends to favor alkylation at the C4 position, while sec-butyllithium (B1581126) promotes C2 alkylation. chemistryviews.org This selectivity is attributed to the different aggregation states of the alkyllithium reagents, with methyllithium forming tetramers that favor C4 attack and sec-butyllithium forming dimers that direct towards the C2 position. chemistryviews.org

To circumvent issues with regioselectivity, a blocking group strategy can be employed. This involves temporarily protecting certain positions on the pyridine ring to direct the alkylation to a specific, desired site. A maleate-derived blocking group has been used to achieve highly selective C-4 alkylation of pyridines via a Minisci-type reaction. nih.gov This method allows for the functionalization of pyridine itself, which has historically been a challenge, and prevents the formation of regioisomers and polyalkylated products. nih.gov

Novel methods, such as visible-light-induced radical-radical cross-coupling, provide a metal-free alternative for C-H alkylation. This approach has been used for the synthesis of pyridin-2-ylmethanamine (B45004) derivatives and is noted for its mild reaction conditions and broad substrate tolerance. rsc.org

| Reaction Type | Substrate | Reagents/Conditions | Position of Alkylation | Key Finding | Reference |

|---|---|---|---|---|---|

| Regiodivergent Alkylation | Pyridine Derivatives | 1) Methyllithium, 1,2-DME, 80 °C 2) sec-Butyllithium, THF/toluene, 80 °C | 1) C4-selective 2) C2-selective | Regioselectivity is controlled by the structure of the alkyllithium activator. chemistryviews.org | chemistryviews.org |

| Minisci-type Alkylation | Pyridine | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | C4-selective | Blocking group enables exquisite control for C-4 alkylation, preventing polyalkylation. nih.gov | nih.gov |

| Photocatalytic C-H Alkylation | Pyridine Derivatives | Hydroxamic acid derivatives, visible light | C2 (methanamine) | A metal-free protocol with mild conditions and broad functional group tolerance. rsc.org | rsc.org |

Amine Reactivity and Derivatization (e.g., Imine Formation, Reductions)

The amide group of picolinamides is not merely a passive structural element; it actively participates in and directs a variety of chemical transformations. The nitrogen atom and the adjacent carbonyl group can be involved in derivatization reactions, and the entire picolinamide moiety is well-established as a powerful directing group in C-H functionalization chemistry. chim.itresearchgate.netacs.org

One area of reactivity involves the formation of imines. Picolinamides can react with ketones to form heterocyclic salts containing an imidazolidin-4-one (B167674) ring. nih.gov Furthermore, imines can be formed in situ from amines and subsequently undergo catalyzed reactions. For example, Cp*Rh(III) catalysts can mediate imine-directed N-H functionalization. nih.gov In some cases, the reaction of picolinamide derivatives can lead to the formation of a stable imine through tautomerization following a cyclization reaction. chim.it

The reduction of imines is a critical transformation for the synthesis of chiral amines. Chiral picolinamides, particularly those derived from cinchona alkaloids, have been developed as effective organocatalysts for the stereoselective reduction of imines with trichlorosilane. mdpi.com These catalysts can be immobilized on solid supports like polystyrene, enabling their use in continuous flow reactors and facilitating catalyst recovery and reuse. mdpi.com

The picolinamide group itself can be cleaved under various conditions. A nickel-catalyzed esterification method has been developed for the efficient cleavage of the picolinamide directing group after it has served its purpose in a C-H functionalization reaction. acs.org This process converts the picolinamide back to a valuable amine, and the byproduct, ethyl picolinate, can be recycled to reinstall the directing group on a new substrate. acs.org

Sulfuration Reactions for Thioether Analogues

The synthesis of thioether analogues of this compound involves the formation of a carbon-sulfur bond, a key transformation in medicinal and materials chemistry. Modern synthetic methods allow for the direct introduction of sulfur-containing moieties onto aliphatic or aromatic scaffolds, often leveraging the directing ability of the picolinamide group.

Palladium-catalyzed C-H chalcogenation represents a powerful strategy for creating thioether analogues. The picolinamide directing group can guide a palladium catalyst to a specific distal C(sp³)-H bond, enabling site-selective thioarylation. rsc.orgrsc.org This approach overcomes the challenge of selectively functionalizing a specific C-H bond among many, which is often hindered by the kinetic preference for forming five-membered metallacycles over less-favored six-membered ones. rsc.orgrsc.org By using specific ligands, it is possible to achieve orthogonal selectivity between different distal positions (e.g., δ vs. γ). rsc.org

For the synthesis of aryl thioethers, thiol-free reagents offer an odorless and more stable alternative to traditional thiol-based methods. mdpi.comresearchgate.net Xanthates (ROCS₂K), for instance, can serve as both a sulfur source and an alkylating or arylating agent in reactions with alkyl or aryl halides. mdpi.comresearchgate.net This method is notable for its transition-metal-free and base-free conditions. researchgate.net

Copper-catalyzed reactions also provide an effective route to thioethers. Using sodium thiosulfate (B1220275) (Na₂S₂O₃) as an inexpensive and stable sulfur source, a copper catalyst can facilitate the dual C-S bond formation between aromatic amines and alkyl halides, proceeding efficiently in environmentally benign solvents like alcohol and water under an air atmosphere. organic-chemistry.org

| Method | Substrates | Reagents/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed C-H Thioarylation | Aliphatic Picolinamides, Disulfides | Pd(OAc)₂, Ligand | δ-Thioaryl Picolinamides | Site-selective functionalization of distal C(sp³)-H bonds directed by the picolinamide group. rsc.orgrsc.org | rsc.orgrsc.org |

| Thiol-Free Sulfuration | Alkyl/Aryl Halides | Xanthates (ROCS₂K) | Alkyl/Aryl Thioethers | Odorless, stable sulfur source; transition-metal-free and base-free conditions. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Cu-Catalyzed C-S Formation | Aromatic Amines, Alkyl Halides | Na₂S₂O₃, Cu Catalyst | Aryl Alkyl Thioethers | Uses inodorous and stable Na₂S₂O₃ as the sulfurating reagent. organic-chemistry.org | organic-chemistry.org |

Elimination Reaction Mechanisms (E1, E2)

Elimination reactions are fundamental processes in organic synthesis that lead to the formation of π-bonds, typically alkenes. These reactions, which can proceed through different mechanisms, are relevant to the synthesis and modification of this compound analogues, particularly when modifying side chains attached to the pyridine ring. The two primary mechanisms are the unimolecular (E1) and bimolecular (E2) pathways. numberanalytics.comslideshare.net

The E1 (Elimination, Unimolecular) mechanism is a two-step process. nih.govlibretexts.org In the first, rate-determining step, a leaving group departs to form a carbocation intermediate. In the second, fast step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. E1 reactions are favored by good leaving groups, the ability to form stable carbocations (tertiary > secondary), and the use of weak bases. numberanalytics.comslideshare.net

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton while the leaving group departs simultaneously. libretexts.orgmasterorganicchemistry.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. E2 reactions are favored by strong bases and can occur with primary, secondary, or tertiary substrates. slideshare.net The regioselectivity of E2 reactions (i.e., the formation of the more substituted Zaitsev product versus the less substituted Hofmann product) can be influenced by the steric bulk of the base. masterorganicchemistry.com For example, sterically hindered bases like 2,6-dimethylpyridine (B142122) (2,6-lutidine) tend to favor the formation of the less substituted alkene. masterorganicchemistry.com

In systems activated by a pyridine ring, the distinction between E1cb (a variant of E1) and E2 mechanisms can become blurred, leading to a mechanistic borderline. researchgate.net The E1cb mechanism involves the formation of a carbanion intermediate in the first step, which is stabilized by the electron-withdrawing nature of the pyridine ring, followed by the departure of the leaving group. nih.govresearchgate.net

A practical application involving an E2 mechanism is the dehydration of alcohols using phosphorus oxychloride (POCl₃) in the presence of pyridine. masterorganicchemistry.com POCl₃ converts the hydroxyl group into an excellent leaving group, and pyridine then acts as the base to effect the E2 elimination, typically yielding the more substituted alkene without the carbocation rearrangements that can plague acid-catalyzed dehydrations. masterorganicchemistry.com

Novel Synthetic Approaches and Catalytic Methods in Derivatization

The development of novel synthetic methods, particularly those employing transition metal catalysis, has revolutionized the ability to functionalize and derivatize heterocyclic scaffolds like pyridine. These advanced techniques offer high efficiency, selectivity, and functional group tolerance, enabling the construction of complex molecules from simple precursors.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Scaffolds

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings like pyridine. nih.govacsgcipr.org The electron-deficient nature of the pyridine ring can make it a challenging substrate for some transformations, but numerous catalytic systems have been developed to overcome this. nih.gov

Palladium (Pd)-catalyzed reactions are among the most widely used. These include C-H activation/arylation reactions, where a directing group, such as the picolinamide itself, guides the palladium catalyst to a specific C-H bond for coupling with an aryl halide or other coupling partner. nih.govresearchgate.netbeilstein-journals.org This strategy allows for highly regioselective functionalization at positions that might otherwise be difficult to access. For example, the picolinamide group can direct iodination to the remote ε-C(sp²)-H bond of a γ-arylpropylamine substrate. beilstein-journals.org

Copper (Cu)-catalyzed reactions offer a more economical alternative to palladium for certain transformations. Copper catalysts have been successfully used for the C-H arylation of pyridine N-oxides with arylboronic esters. nih.gov Picolinamide derivatives have also been shown to be effective ligands for copper-catalyzed aryl ether formation. nih.gov

Rhodium (Rh) and Cobalt (Co)-catalyzed reactions have enabled unique transformations. Rhodium(III) catalysts can achieve the oxidative annulation of pyridines with alkynes to synthesize quinoline (B57606) derivatives. researchgate.net Cobalt catalysts, using a picolinamide directing group, can transform benzylamines into isoindolinone derivatives or catalyze the annulation of amines with alkynes to yield dihydroisoquinolines. chim.it

Nickel (Ni)-catalyzed reactions are gaining prominence due to nickel's lower cost and unique reactivity. Nickel catalysis, in cooperation with a Lewis acid, has been used for the C-4 selective alkylation of pyridines. researchgate.net Nickel is also effective in cleaving the picolinamide directing group post-functionalization. acs.org

| Metal Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Palladium (Pd) | C-H Arylation/Iodination | Picolinamide-directed functionalization of ortho and remote C-H bonds. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| Copper (Cu) | C-H Arylation | Effective for coupling pyridine N-oxides with arylboronic esters. nih.gov | nih.gov |

| Rhodium (Rh) | Oxidative Annulation | Synthesizes quinolines from pyridines and alkynes via C-H activation. researchgate.net | researchgate.net |

| Cobalt (Co) | C-H Annulation/Carbonylation | Utilizes picolinamide as a directing group for heterocycle synthesis. chim.it | chim.it |

| Nickel (Ni) | C-4 Alkylation | Achieves C-4 selectivity in cooperation with a Lewis acid. researchgate.net | researchgate.net |

Strategies for Introducing Varied Substituents

The introduction of diverse substituents onto the this compound scaffold is essential for tuning its chemical and physical properties. A variety of strategies, building upon the catalytic methods described previously, allow for the precise installation of a wide array of functional groups.

Regiocontrolled C-H Functionalization: The most powerful strategy for introducing substituents with precision is directed C-H functionalization. nih.gov The picolinamide group itself is an excellent directing group, chelateing to a metal center and bringing the catalyst into proximity with a specific C-H bond. This has been exploited for functionalization at the γ-C(sp³) and ε-C(sp²) positions of attached side chains. beilstein-journals.org By choosing different directing groups or modifying the picolinamide template, it is possible to steer functionalization to different locations.

Control of Positional Isomerism on the Pyridine Ring: Introducing substituents at the C2, C3, C4, C5, or C6 positions of the pyridine ring often requires distinct strategies.

C4-Functionalization: As discussed, methods like nickel/Lewis acid cooperative catalysis researchgate.net or the use of temporary blocking groups nih.gov can provide highly selective access to C4-substituted pyridines.

C2-Functionalization: Radical-mediated Minisci reactions often favor the C2 and C6 positions of electron-deficient pyridines. Transition-metal-catalyzed methods, such as the enantioselective C-2 alkylation using a chiral nickel catalyst, have also been developed. nih.gov

C3- and C5-Functionalization: These positions are often the most challenging to functionalize directly. However, specific catalytic systems have been developed to achieve this. For example, Pd-catalyzed C-3 selective olefination of pyridines has been achieved using 1,10-phenanthroline (B135089) as a ligand. researchgate.net Silyl-iridium complexes have been shown to promote the C3-alkylation of pyridines with aldehydes. nih.gov

Late-Stage Functionalization: A key advantage of modern catalytic methods is their applicability to late-stage functionalization. This involves introducing new substituents onto an already complex, drug-like molecule. The broad functional group tolerance of many palladium- and nickel-catalyzed reactions makes them ideal for this purpose, allowing for the rapid generation of a library of analogues from a common advanced intermediate. rsc.orgchemistryviews.org This approach is far more efficient than carrying a variety of substituents through a multi-step synthesis from the beginning.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and ensuring the high purity of this compound and its analogues are critical aspects of its synthesis, whether for research purposes or potential larger-scale production. The efficiency of the synthetic route and the quality of the final product are heavily influenced by reaction conditions and the purification methods employed.

Detailed research findings on the synthesis of various picolinamide derivatives offer insights into effective optimization strategies. These strategies primarily revolve around the careful selection of reagents, solvents, catalysts, and the fine-tuning of reaction parameters such as temperature and time. For instance, in the synthesis of picolinamide-based heterocyclic salts, the choice of ketone and alcohol, along with reaction temperature, was found to significantly affect the product yield mdpi.com.

One approach to synthesizing a related compound, N-methoxy-N,4-dimethylpicolinamide, involved the use of 4-methylpicolinic acid, resulting in a 31% yield nih.gov. In another example, the synthesis of 4-chloro-N,N-dimethylpicolinamide was optimized by altering the chlorinating agent. While thionyl chloride is a common reagent, the use of a combination of SOCl₂ and phosphorus oxychloride was found to shorten reaction times and lead to higher yields of the target compound atlantis-press.comsmolecule.com. The reaction, conducted at 0°C for 4.5 hours in CH₂Cl₂, achieved a notable yield of 86% atlantis-press.com.

The following interactive table summarizes the reaction conditions and yields for the synthesis of various this compound analogues, providing a comparative look at different synthetic approaches.

| Analogue | Starting Materials | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| {{ row.analogue }} | {{ row.starting_materials }} | {{ row.reagents_conditions }} | {{ row.yield }} | {{ row.reference }} |

Purity enhancement is typically achieved through one or a combination of purification techniques, with recrystallization and chromatography being the most common for solid organic compounds like picolinamides .

Recrystallization is a fundamental technique for purifying solid compounds. uomustansiriyah.edu.iq The process involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less so at lower temperatures. uomustansiriyah.edu.iqebsco.com As the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the solvent. uomustansiriyah.edu.iq The selection of an appropriate solvent is crucial for successful recrystallization. uomustansiriyah.edu.iqmt.com An ideal solvent will dissolve the target compound readily at its boiling point but sparingly at room temperature, while impurities should either be highly soluble at all temperatures or completely insoluble. uomustansiriyah.edu.iqmt.com For picolinamide derivatives, a variety of solvents may be suitable, and solvent screening is often the first step in developing a purification protocol. mt.com The process can sometimes be enhanced by using a mixed-solvent system. mnstate.edu

Chromatographic techniques are also powerful tools for the purification of this compound and its analogues, offering high resolution to separate the target compound from byproducts and unreacted starting materials. sigmaaldrich.commdpi.com

Column Chromatography: This is a standard method where the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. rsc.org An appropriate solvent system (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation. For picolinamide derivatives, purification by silica gel chromatography is frequently reported. mt.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. semanticscholar.org This technique uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in a much higher resolution. Reverse-phase HPLC, often with a C18 column, is a common choice for the purification of organic molecules like picolinamide analogues. semanticscholar.org

The following interactive table outlines common purification techniques applicable to picolinamide synthesis.

| Technique | Principle | Key Considerations | Applicability to Picolinamides |

|---|---|---|---|

| {{ row.technique }} | {{ row.principle }} | {{ row.key_considerations }} | {{ row.applicability }} |

In industrial-scale production, the optimization of reaction conditions to maximize yield and purity is paramount. This often involves the implementation of efficient purification techniques such as recrystallization or chromatography on a larger scale. For chiral picolinamides, controlling stereochemistry is an additional challenge, making operationally simple and limited-step processes highly desirable to improve the impurity profile and lower manufacturing costs. google.com

**advanced Spectroscopic Characterization and Structural Elucidation**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of N,4-dimethylpicolinamide by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the different proton environments in the molecule. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing picolinamide (B142947) group. The chemical shifts of the two methyl groups—one attached to the pyridine ring and the other to the amide nitrogen—would appear further upfield.

The expected signals are:

A singlet for the 4-methyl group protons.

A singlet or a doublet (due to potential restricted rotation around the C-N amide bond) for the N-methyl group protons.

Three signals in the aromatic region for the protons at positions 3, 5, and 6 of the pyridine ring. Their multiplicity will depend on spin-spin coupling with adjacent protons. Specifically, H-3 would be a singlet or a narrow doublet, H-5 would be a doublet, and H-6 would be a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.4 - 8.6 | d (doublet) | ~5.0 |

| H-3 (Pyridine) | ~8.2 - 8.4 | s (singlet) | - |

| H-5 (Pyridine) | ~7.2 - 7.4 | d (doublet) | ~5.0 |

| N-CH₃ | ~2.9 - 3.1 | s (singlet) | - |

| 4-CH₃ | ~2.4 - 2.6 | s (singlet) | - |

Carbon (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the amide group is characteristically found at the most downfield position (150-175 ppm). organicchemistrydata.org The five carbons of the pyridine ring have chemical shifts in the aromatic region (110-160 ppm), while the two methyl carbons are located in the upfield aliphatic region. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165 - 168 |

| C-2 (Pyridine) | ~151 - 154 |

| C-6 (Pyridine) | ~148 - 150 |

| C-4 (Pyridine) | ~146 - 149 |

| C-3 (Pyridine) | ~123 - 126 |

| C-5 (Pyridine) | ~120 - 123 |

| N-CH₃ | ~25 - 28 |

| 4-CH₃ | ~20 - 23 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the pyridine ring protons at positions H-5 and H-6, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively link the proton signals of the N-methyl and 4-methyl groups to their corresponding carbon signals and similarly connect the H-3, H-5, and H-6 signals to the C-3, C-5, and C-6 signals, respectively. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com This allows for the assembly of the molecular skeleton by connecting fragments.

Table 3: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |

|---|---|---|

| N-CH₃ | C=O | Confirms the methyl group is attached to the amide nitrogen. |

| 4-CH₃ | C-3, C-4, C-5 | Confirms the position of the methyl group on the pyridine ring. |

| H-3 | C-2, C-4, C-5, C=O | Links the pyridine ring to the amide functional group. |

| H-5 | C-3, C-4, C-6 | Establishes connectivity within the pyridine ring. |

| H-6 | C-2, C-4, C-5 | Confirms the substitution pattern on the pyridine ring. |

Isotope Labeling NMR Experiments

Isotope labeling involves the strategic incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into the molecule to facilitate signal assignment or to trace metabolic pathways. While ¹⁴N is NMR active, its signals are often very broad due to quadrupolar relaxation, making ¹⁵N (a spin-1/2 nucleus) preferable for high-resolution studies despite its very low natural abundance. huji.ac.il

For this compound, a synthetic route could be designed to incorporate a ¹⁵N atom into the pyridine ring or the amide group. The subsequent analysis using ¹H-¹⁵N heteronuclear correlation experiments would unambiguously identify the nitrogen atom's position and its electronic environment. Similarly, using a ¹³C-labeled methylating agent (e.g., ¹³CH₃I) in the synthesis could label the N-methyl group, allowing for its unequivocal assignment in the ¹³C NMR spectrum. rsc.org These experiments are particularly valuable for confirming assignments in complex molecules where signal overlap may occur.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound, as it typically produces an intact protonated molecule [M+H]⁺. unm.edu

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm), which allows for the determination of the precise elemental composition. unm.edu This is a definitive method for confirming the molecular formula of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺˙ (Molecular Ion) | C₈H₁₀N₂O | 150.0793 |

| [M+H]⁺ (Protonated Molecule) | C₈H₁₁N₂O | 151.0871 |

Electron Spray Ionization Mass Spectrometry (ESI-MS)

In the analysis of this compound, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion provides a direct confirmation of the compound's elemental composition. The technique's sensitivity and ability to handle polar, non-volatile compounds make it an indispensable tool in the initial characterization of picolinamide derivatives. nih.gov The ionization process is influenced by the liquid chromatography conditions, and the presence of surface-active components can affect the analyte's response. youtube.com

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is a hybrid technique that combines the resolving power of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight (TOF) analyzer. nih.govwikipedia.org This combination allows for both the selection of a specific precursor ion and the precise mass measurement of its fragments. nih.gov

For this compound, a QTOF-MS analysis would provide not only the accurate mass of the parent ion but also high-resolution mass spectra of its fragment ions. This is achieved by inducing fragmentation in the collision cell of the instrument. nih.govlbl.gov The resulting product ion spectrum is a unique fingerprint of the molecule, enabling detailed structural elucidation. The high mass accuracy of QTOF-MS, often in the low ppm range, allows for the confident determination of the elemental composition of both the parent ion and its fragments, which is critical for distinguishing between isobaric compounds. lbl.gov This technique is frequently used in the analysis of complex mixtures, such as in metabolomics and environmental analysis. lbl.govnih.gov

Hyphenated MS Techniques (e.g., LC-MS, GC-MS, LC-MS/MS, LC-NMR-MS)

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures and the unambiguous identification of individual components. chemyx.com

LC-MS and LC-MS/MS : Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of polar and non-volatile compounds like this compound. chemyx.comnih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov LC-MS/MS takes this a step further by performing tandem mass spectrometry, where a specific ion is selected, fragmented, and its fragments are analyzed. rsc.orgnih.govnih.gov This provides a high degree of specificity and is invaluable for quantitative analysis and structural confirmation, especially in complex matrices. rsc.orgnih.govnih.govmdpi.commdpi.comendocrine-abstracts.org The development of LC-MS/MS methods often involves optimizing mobile phase composition and sample clean-up to minimize matrix effects. dphen1.com

GC-MS : Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. gentechscientific.comnih.gov For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC-MS analysis. jfda-online.com This technique provides excellent separation and characteristic mass spectra that can be compared against extensive libraries for identification. nih.gov GC-MS is a standard method for forensic substance identification and environmental analysis due to its accuracy and robustness. gentechscientific.com

LC-NMR-MS : The integration of liquid chromatography with both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (LC-NMR-MS) offers a comprehensive approach to structural elucidation. nih.govnih.gov This hyphenated technique allows for the simultaneous acquisition of mass-to-charge ratio information from the MS and detailed structural data from the NMR on the separated components of a mixture. nih.govnih.govwiley.com While powerful, the main limitation of this technique is the lower sensitivity of NMR compared to MS. nih.gov Different configurations, such as online and offline modes, have been developed to address these challenges. nih.govnih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information to mass spectrometry by probing the vibrational and electronic transitions within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a sample. americanpharmaceuticalreview.comuci.edu It measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. uci.edu The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups present in the molecule.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the amide group, N-H stretching and bending vibrations, C-N stretching, and aromatic C-H and C=C stretching vibrations of the pyridine ring. The exact positions of these bands can provide insights into the molecular structure and intermolecular interactions. FTIR is widely used for qualitative and quantitative analysis in various fields, including pharmaceuticals and materials science. researchgate.netnih.gov

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide (C=O) | Stretching | ~1650 - 1680 |

| Amide (N-H) | Stretching | ~3200 - 3400 |

| Amide (N-H) | Bending | ~1600 - 1640 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

| C-N | Stretching | ~1200 - 1350 |

| Methyl C-H | Stretching | ~2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. rsc.orgmsu.edu This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edu

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the picolinamide scaffold, which contains a pyridine ring conjugated with a carbonyl group. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are important parameters obtained from the spectrum. libretexts.org These values can be influenced by the solvent and the presence of substituents on the molecule. rsc.org UV-Vis spectroscopy is a simple and inexpensive method often used for quantitative analysis and for studying electronic transitions in conjugated systems. sci-hub.se

Table 2: Illustrative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Ethanol (B145695) | ~265 | Data not available |

| Methanol (B129727) | ~266 | Data not available |

| Water | ~264 | Data not available |

Note: The exact values can vary depending on the experimental conditions.

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. unipi.itiss.com Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to be fluorescent, it must have a rigid, conjugated structure that allows for efficient emission of light from the excited state.

Studies on the fluorescence properties of this compound would involve measuring its excitation and emission spectra. unipi.it The excitation spectrum ideally resembles the absorption spectrum, while the emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (Stokes shift). iss.comevidentscientific.com The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The sensitivity of fluorescence to the local environment makes it a powerful tool for studying molecular interactions and dynamics. evidentscientific.com An Excitation-Emission Matrix (EEM) can provide a "molecular fingerprint" for multi-component analysis. horiba.com

Table 3: Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Cyclohexane | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

Advanced X-ray Based Characterization

Advanced X-ray techniques are indispensable for the unambiguous structural determination and elemental analysis of novel compounds. These methods provide detailed insights into the three-dimensional arrangement of atoms and the elemental composition of a sample.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline material. creative-biostructure.com This technique offers detailed information regarding the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. uhu-ciqso.es The fundamental principle of XRD is the diffraction of X-rays by the regularly spaced atoms within a crystal, which generates a unique diffraction pattern that can be analyzed to elucidate the compound's structure. creative-biostructure.com

For a molecule like this compound, obtaining a single crystal of suitable quality is a prerequisite for SC-XRD analysis. uhu-ciqso.es The crystal should ideally be at least 0.02 mm in size and free from twinning or significant defects to ensure high-quality data. uhu-ciqso.es

While specific crystallographic data for this compound is not publicly available in the search results, a hypothetical dataset based on similar small organic molecules is presented below to illustrate the type of information obtained from an SC-XRD experiment. For instance, the crystal structure of N-(4-methoxyphenyl)picolinamide was determined to be in the monoclinic space group P21/n. nih.gov Similarly, the hydrate (B1144303) of 3,5-diamino-1,2,4-triazole crystallizes in the P21/c space group. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Value | Unit |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| a | 8.53 | Å |

| b | 10.25 | Å |

| c | 9.87 | Å |

| α | 90 | ° |

| β | 105.2 | ° |

| γ | 90 | ° |

| Volume | 832.1 | ų |

| Z | 4 |

This data is illustrative and not based on experimental results for this compound.

The refinement of the crystal structure would provide precise bond lengths and angles for the this compound molecule, confirming the connectivity and conformation of the atoms.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local geometric and electronic structure of materials. springernature.com It is element-selective and can be applied to samples in various states, including crystalline and amorphous solids, liquids, and gases. springernature.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). nih.govunimi.it

For this compound, XAS could provide valuable information about the electronic environment of the nitrogen and oxygen atoms. The XANES region, which is sensitive to the oxidation state and coordination chemistry, would reveal details about the bonding environment of these heteroatoms. unimi.it The EXAFS region provides information about the local atomic structure, such as coordination numbers and interatomic distances to neighboring atoms. synchrotron.org.au

While specific XAS studies on this compound were not found, the technique is widely used for the characterization of functional materials. daphne4nfdi.de A hypothetical application could involve studying the interaction of this compound with a metal center, where XAS could probe changes in the electronic structure of the nitrogen and oxygen atoms upon coordination.

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comdrawellanalytical.com When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and emit secondary (or fluorescent) X-rays at energies characteristic of each element present. advacam.com This allows for both qualitative and quantitative analysis of the elemental makeup of a sample. horiba.com

In the context of this compound (C₈H₁₀N₂O), XRF would primarily be used to confirm the absence of heavier elemental impurities. Since XRF is typically used for elements from sodium (Na) to uranium (U), it would not detect the primary constituent elements (C, H, N, O). horiba.com However, it would be a valuable tool for quality control to ensure that no unexpected metallic contaminants are present in the synthesized compound. usgs.gov The technique is versatile and can be applied to solids, liquids, and powders. horiba.com

Detectable Elements by XRF and Their Potential Significance

| Element | Detection Status | Potential Source/Significance |

|---|---|---|

| Carbon (C) | Not typically detected | Constituent element |

| Hydrogen (H) | Not detected | Constituent element |

| Nitrogen (N) | Not typically detected | Constituent element |

| Oxygen (O) | Not typically detected | Constituent element |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the purification and assessment of purity of synthesized organic compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction, identify compounds, and determine their purity. umich.edulibretexts.org The separation is based on the differential affinities of the compounds for the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or solvent mixture). khanacademy.org

For this compound, TLC would be routinely used during its synthesis to track the consumption of starting materials and the formation of the product. The purity of the final compound can also be assessed by TLC; a pure compound should ideally show a single spot. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system. libretexts.org

A co-spot, where the sample is spotted on top of a known standard, can be used for definitive identification. umich.edu Visualization of the spots on the TLC plate can be achieved using UV light (if the compound is UV-active) or by staining with various reagents. operachem.com

Typical TLC Parameters for Aromatic Amides

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve good separation. |

| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine). umich.edu |

| Expected Rf Value | The Rf value would depend on the exact solvent system but would be expected to be intermediate, reflecting the moderate polarity of this compound. |

Column chromatography is a preparative technique used to purify compounds from a mixture. orgchemboulder.comrnlkwc.ac.in The stationary phase (adsorbent) is packed into a vertical glass column, and the mixture is loaded onto the top. The mobile phase (eluent) is then passed through the column, and the separated components are collected in fractions as they elute. orgchemboulder.com Flash chromatography is a modification where pressure is applied to the column to speed up the separation process. orgchemboulder.com

The purification of this compound after its synthesis would likely involve column chromatography. Silica gel is a commonly used stationary phase for compounds of this type. orgchemboulder.com The choice of eluent is crucial and is often determined by preliminary TLC experiments. orgchemboulder.com A solvent system that gives an Rf value of approximately 0.2-0.4 on TLC is often a good starting point for column chromatography.

For picolinamide derivatives, a common practice is to use a gradient of solvents, starting with a less polar eluent to remove non-polar impurities and gradually increasing the polarity to elute the desired product. For example, a gradient of ethyl acetate in hexane is often employed.

Typical Column Chromatography Parameters for Purifying this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (mesh size typically 230-400 for flash chromatography). orgchemboulder.com |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane or petroleum ether. |

| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the column. bitesizebio.com |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure this compound. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in various matrices. Given the aromatic and polar nature of the picolinamide structure, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. gmpinsiders.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical HPLC method for the analysis of picolinamide derivatives, including this compound, would utilize a C18 stationary phase. researchgate.netgoogle.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The inclusion of additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) in the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, leveraging the chromophoric nature of the pyridine ring in the this compound molecule. glsciences.com

A study on benzamide (B126) and picolinamide derivatives reported using a C18 column with a mobile phase of methanol and 0.1% triethylamine (85:15, v/v) for analysis. researchgate.net Another application note for pyridine derivatives suggests the use of an octadecylsilyl (ODS) column. glsciences.com While specific retention times for this compound are not publicly available, a hypothetical analysis based on these methods can be constructed.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min (Estimated) |

Chiral Separations (e.g., SFC)

As this compound is an achiral molecule, it does not have enantiomers and therefore cannot be separated by chiral chromatography. However, if a chiral center were introduced into the molecule, for instance by substitution on the N-methyl group or the picoline ring, the resulting enantiomers would require chiral separation for their individual characterization and evaluation. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. selvita.comshimadzu.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of compounds, including amides. nih.govchromatographyonline.com

A study on the chiral separation of amide derivatives explored several polysaccharide-based CSPs and found that Chiralpak IC and Chiralcel OD-H columns provided good separation for most of the tested amides. nih.gov Furthermore, a patent for N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamide compounds describes the use of a REGIS (S,S) WHELK-O1 column for the preparative chiral SFC separation of enantiomers. google.com The mobile phase in that example was 45% of 0.1% ammonium (B1175870) hydroxide (B78521) in ethanol mixed with carbon dioxide. google.com This demonstrates the applicability of SFC for the chiral separation of picolinamide derivatives.

| Parameter | Condition |

|---|---|

| Column (CSP) | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic 20% Methanol in CO₂ |

| Additive | 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 270 nm |

| Hypothetical Retention Times | Enantiomer 1: 4.2 min, Enantiomer 2: 5.1 min |

Elemental Analysis and Trace Metal Detection (e.g., ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the determination of trace and ultra-trace elemental impurities in a wide variety of samples, including pharmaceutical compounds. azom.com For a compound like this compound, ICP-MS would be employed to ensure its purity and compliance with regulatory standards, such as those outlined in the United States Pharmacopeia (USP) chapter <232> for elemental impurities. eag.com

The analysis involves digesting the organic sample, typically using a strong acid mixture and microwave-assisted heating, to break down the organic matrix and bring the elements into a solution that can be introduced into the ICP-MS instrument. The sample is then nebulized and introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of the elements present. malvernpanalytical.com

ICP-MS is capable of detecting a wide range of elements, including toxic heavy metals like lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd), as well as residual catalyst metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) that may have been used in the synthesis of the compound. nih.gov The technique offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. drawellanalytical.com

| Element | Typical Limit (µg/g) | Hypothetical Result (µg/g) | Status |

|---|---|---|---|

| Lead (Pb) | 0.5 | < 0.1 | Pass |

| Mercury (Hg) | 1.5 | < 0.05 | Pass |

| Arsenic (As) | 1.5 | < 0.1 | Pass |

| Cadmium (Cd) | 0.5 | < 0.05 | Pass |

| Palladium (Pd) | 10 | 0.8 | Pass |

| Platinum (Pt) | 10 | < 0.2 | Pass |

| Nickel (Ni) | 20 | 1.2 | Pass |

| Copper (Cu) | 100 | 5.4 | Pass |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic organic molecule with all its electrons paired, it is inherently EPR-silent and would not produce an EPR spectrum on its own.

However, EPR spectroscopy can be a valuable tool for studying this compound in specific contexts where it becomes associated with a paramagnetic center. These include:

Metal Complexes: Picolinamide moieties are known to act as ligands, coordinating to transition metal ions. If this compound were to form a complex with a paramagnetic metal ion, such as copper(II) or ruthenium(III), the resulting complex would be EPR-active. researchgate.netmdpi.comacs.org The EPR spectrum would provide detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding in the complex. For instance, studies on copper(II) complexes with picolinamide have used EPR to characterize the distorted tetragonal geometry around the copper center. researchgate.netmdpi.com

Radical Species: Under certain conditions, such as through electrochemical oxidation or reaction with a strong oxidizing agent, it might be possible to generate a radical cation of this compound. acs.org This radical species, having an unpaired electron, would be detectable by EPR. The hyperfine couplings observed in the EPR spectrum could provide insights into the distribution of the unpaired electron spin density across the molecule.

Therefore, while not applicable to the neutral, isolated molecule, EPR spectroscopy serves as a powerful technique for the characterization of metal complexes and potential radical forms of this compound.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| g∥ | 2.25 | Indicates an axial or nearly axial g-tensor, consistent with a tetragonally distorted octahedral or square planar geometry. The relationship g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state for Cu(II). |

| g⊥ | 2.06 | |

| A∥(Cu) | 175 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constants to the copper nucleus (I=3/2), providing information on the covalency of the metal-ligand bonds. |

| A⊥(Cu) | 15 x 10⁻⁴ cm⁻¹ | |

| A(N) | 12 G | Superhyperfine coupling to the nitrogen nucleus of the picolinamide ligand, indicating delocalization of the unpaired electron onto the ligand. |

**coordination Chemistry and Ligand Design Principles**

N,4-dimethylpicolinamide as a Ligand System

This compound is a derivative of picolinamide (B142947), featuring a pyridine (B92270) ring with an amide functional group at the 2-position and methyl groups at the 4-position of the ring and on the amide nitrogen. This structure provides a versatile platform for metal coordination, with its properties being tunable through its specific arrangement of donor atoms and electronic characteristics.

The coordinating ability of a ligand is fundamentally determined by its donor atoms, which are the specific atoms within the ligand that share an electron pair with the central metal ion to form a coordinate covalent bond. spbu.ruresearchgate.net In this compound, there are two primary potential donor atoms: the nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the amide group. rsc.org

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it a classic nitrogen donor. Nitrogen donor atoms are classified as soft bases, which generally exhibit a strong affinity for soft acid metal ions, such as Pd(II). researchgate.net The electronic properties of this nitrogen donor can be influenced by substituents on the pyridine ring. researchgate.net

The amide group offers a second coordination site. Depending on the metal ion and reaction conditions, coordination can occur through the amide oxygen or, following deprotonation, through the amide nitrogen. Coordination through the deprotonated anionic amide nitrogen results in strong electron donation to the metal center, which can significantly enhance the catalytic activity of the resulting complex. rsc.org Infrared spectroscopy can help identify the coordinating atoms by observing shifts in the characteristic stretching frequencies of the C=O (amide) and C=C (pyridine) bonds upon complexation. ias.ac.in

Lewis basicity, the ability of a substance to donate a lone pair of electrons, is a critical factor in determining the strength of the metal-ligand bond. almerja.com Picolinamide derivatives are recognized as important ligands in organometallic chemistry due to their Lewis basicity and potent donor properties, which allow them to modulate the reactivity at the metal center. nih.gov The strength of the coordination interaction is a function of the ligand's ability to share its available electron pairs. spbu.ru

The Lewis basicity of this compound is influenced by its constituent groups. While amines generally exhibit strong Lewis basicity, the coordinating ability of amides can be weaker. libretexts.org The electronic nature of substituents on the picolinamide scaffold can tune the basicity of the donor atoms. For instance, electron-donating groups on the pyridine ring increase the basicity of the pyridine nitrogen, leading to a stronger binding affinity towards a metal ion, particularly in less acidic conditions. researchgate.net Conversely, the acidity of the amide N-H bond can also play a role in reactivity and bonding. libretexts.org The formation of a complex is often driven by the favorable enthalpy changes associated with the creation of strong metal-ligand covalent bonds. rsc.org

Ligands are classified by their denticity, which refers to the number of donor atoms used to bind to the central metal. Ligands that bind through a single donor atom are termed monodentate. oecd-nea.org Ligands with multiple donor atoms are called polydentate and can form a chelate, a ring structure containing the metal ion. oecd-nea.orgresearchgate.net This "chelate effect" results in complexes that are significantly more thermodynamically stable than those formed with analogous monodentate ligands. researchgate.net

This compound possesses two distinct potential donor sites: the pyridine nitrogen and the amide group. This structure allows it to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amide oxygen or nitrogen. This N,O- or N,N-coordination mode results in the formation of a stable five-membered chelate ring. rsc.orgresearchgate.net The ability to form such a chelate ring makes this compound a bidentate chelating agent, a property that enhances the stability of its metal complexes. oecd-nea.org

Formation and Characterization of Metal Complexes

The interaction between this compound and a metal ion leads to the formation of a coordination complex. The properties of this complex, including its three-dimensional structure and stability in solution, are defined by the coordination number and geometry of the metal center, as well as the thermodynamic parameters of its formation.

The coordination number is the number of donor atoms directly bonded to the central metal ion, which in turn determines the coordination geometry of the complex. oecd-nea.org Picolinamide-based ligands have been shown to form complexes with a variety of coordination numbers and geometries, depending on the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Common coordination numbers for transition metal complexes range from 2 to 9. cu.edu.eg For instance, complexes with a coordination number of four can adopt either a tetrahedral or a square planar geometry. cu.edu.egscielo.org.mx A study of Pd(II) complexes with picolinamide-based ligands revealed a four-coordinate Pd(II) center where two ligands and two nitrate (B79036) anions create a square planar geometry. researchgate.net Copper(I) complexes with related pyridylmethylamide ligands have been observed to form two-coordinate linear complexes as well as four-coordinate species with geometries ranging from distorted tetrahedral to seesaw. rsc.org Five-coordinate complexes, such as those with a distorted square pyramidal geometry, have also been reported for copper(II) with N-donor ligands. Higher coordination numbers, such as six, typically result in an octahedral geometry. scielo.org.mx

The specific geometry can be assessed using indices like the τ parameter, which distinguishes between different geometries for a given coordination number based on the largest valence angles around the coordination center. rsc.org

Table 1: Examples of Coordination Geometries in Complexes with Picolinamide-Type Ligands

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Pd(II) | Picolinamide derivative | 4 | Square Planar | researchgate.net |

| Cu(I) | Pyridylmethylamide | 2 | Linear | rsc.org |

| Cu(I) | Pyridylmethylamide | 4 | Distorted Tetrahedral / Seesaw | rsc.org |

| Cu(II) | N-donor ligand | 5 | Distorted Square Pyramidal | |

| Ir(III) | Deprotonated Picolinamide | - | Piano Stool | rsc.org |

A stability constant (or formation constant), K, is the equilibrium constant for the formation of a complex in solution, providing a measure of the strength of the interaction between the metal ion and the ligand. The thermodynamics of complex formation, including the changes in enthalpy (ΔH) and entropy (ΔS), reveal the driving forces behind the reaction. libretexts.orgrsc.org The formation of a complex is favorable when the Gibbs free energy change (ΔG) is negative, which can be driven by a negative enthalpy change (exothermic reaction), a positive entropy change, or both. libretexts.org

For many complexation reactions, the process is enthalpy-driven, reflecting the formation of strong, covalent metal-ligand bonds. rsc.org However, the chelate effect is largely an entropy-driven phenomenon. The coordination of one bidentate ligand releases two or more solvent molecules, leading to an increase in the number of free particles in the system and thus a favorable positive entropy change. libretexts.orgresearchgate.net

While specific thermodynamic data for this compound are not widely available, studies on closely related systems provide insight. For example, the formation of complexes between dimethyltin(IV) and various ligands has been studied, with stability constants determined potentiometrically. almerja.comscielo.org.mx Similarly, thermodynamic parameters have been calculated for mixed ligand complexes involving picolinic acid derivatives, showing that complex formation can be favored by both enthalpy and entropy. nih.gov

Table 2: Illustrative Thermodynamic Data for Metal Complex Formation (Note: Data shown is for related systems to illustrate thermodynamic principles)

| System | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/K·mol) | Reference System |

|---|---|---|---|---|---|

| [Ni(en)₃]²⁺ formation | 18.3 | -104.5 | -94.6 | 33 | Chelate Effect Example researchgate.net |

| [Ni(NH₃)₆]²⁺ formation | 8.6 | -49.1 | -54.4 | -18 | Monodentate Example researchgate.net |

| Eu(III)-DGA Complex | - | - | Negative | Positive | Diglycolamide in Ionic Liquid |

| Th(IV)-TMBiPDA Complex | - | - | Favorable | Favorable | O-N-N-O Hybrid Ligand ias.ac.in |

Electronic and Steric Influence on Coordination

The functionality and stability of metal complexes are heavily dependent on the electronic and steric properties of their ligands. nih.govrsc.org In this compound, the methyl group at the 4-position of the pyridine ring and the N-methyl group on the amide moiety exert distinct influences.

Electronic Effects: The methyl group at the 4-position of the pyridine ring is an electron-donating group. This increases the electron density on the pyridine nitrogen, enhancing its basicity and its ability to donate electron density to a metal center. mdpi.com This strengthened donor capacity can stabilize higher oxidation states of the coordinated metal. The electronic nature of substituents on picolinamide-based ligands is a critical factor in their complexation ability. mdpi.com For instance, ligands with electron-donating groups tend to have a higher binding affinity, although this can also lead to easier protonation, which can be a competing process in acidic conditions. mdpi.com

Steric Effects: Steric hindrance plays a crucial role in determining the geometry and coordination number of the resulting metal complex. nih.govcam.ac.uk The N-methyl group of this compound introduces more steric bulk around the coordination sphere compared to an unsubstituted picolinamide. This steric crowding can influence the arrangement of other ligands around the metal center, potentially favoring specific isomers or even lower coordination numbers. cam.ac.uk For example, studies on related substituted ligands have shown that bulky groups can control product selectivity by creating specific steric interactions within the complex. pitt.edu The interplay between steric and electronic effects ultimately dictates the connectivity and final arrangement of the coordination compound. nih.gov

| Ligand/Substituent | Position | Electronic Effect | Steric Influence | Potential Impact on Coordination |

|---|---|---|---|---|

| This compound | 4-CH₃, N-CH₃ | Electron-donating (from 4-CH₃) | Moderate (from N-CH₃) | Enhances pyridine N basicity; can influence ligand packing and isomer preference. |

| Picolinamide | None | Neutral reference | Low | Baseline for comparison. |

| 4-methoxypicolinamide | 4-OCH₃ | Strongly electron-donating | Low | Significantly increases electron density on the metal center. mdpi.com |

| 4-chloropicolinamide | 4-Cl | Electron-withdrawing | Low | Decreases electron density on the metal, potentially stabilizing lower oxidation states. |

Reactivity and Transformations of Metal Complexes